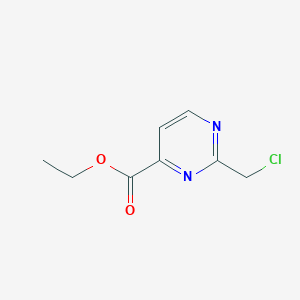

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(chloromethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVNTAOLMMBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745213 | |

| Record name | Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944899-56-3 | |

| Record name | Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

Foreword: Navigating the Analytical Landscape

In the realm of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, integral to a vast array of biologically active agents.[1] The precise characterization of these molecules is not merely a procedural step but the bedrock upon which all subsequent research is built. This guide is dedicated to this compound, a key heterocyclic intermediate.

While direct, published experimental spectra for this specific compound are not widely available, this document serves as a comprehensive, predictive guide based on established spectroscopic principles and data from structurally analogous compounds.[2][3] It is designed for researchers, scientists, and drug development professionals, providing the technical framework and field-proven insights necessary to identify, characterize, and utilize this molecule with confidence. We will dissect the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just what to expect, but why—elucidating the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Atom Numbering

A lucid understanding of the molecule's architecture is paramount for interpreting spectroscopic data. The structure of this compound is presented below with a systematic numbering scheme that will be used for all spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the entire carbon-hydrogen framework.

Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for acquiring high-quality NMR data for pyrimidine derivatives. The causality behind these parameters is to ensure adequate signal resolution, sensitivity, and quantitative accuracy.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |

| Spectrometer | 400-600 MHz | 100-150 MHz | Higher field strength provides better signal dispersion and resolution. |

| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ | Chosen for solubility and minimal overlapping signals. |

| Pulse Sequence | Standard single-pulse (zg30) | Proton-decoupled (zgpg30) | Standard sequences for routine analysis; decoupling simplifies the ¹³C spectrum.[2] |

| Acquisition Time | 2-4 seconds | 1-2 seconds | Balances resolution with experimental time. |

| Relaxation Delay | 2-5 seconds | 2-5 seconds | Ensures full relaxation of nuclei for accurate integration. |

| Number of Scans | 8-16 | 1024 or more | More scans are needed for ¹³C due to its low natural abundance.[2] |

| Spectral Width | -1 to 11 ppm | 0 to 180 ppm | Covers the expected chemical shift range for this class of compounds. |

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a map of the proton environments. The electron-withdrawing nature of the nitrogen atoms, the ester group, and the chloromethyl group significantly influences the chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.15 | Doublet (d) | 1H | H-6 | Deshielded by adjacent N1 and the C4-ester group. |

| ~8.10 | Doublet (d) | 1H | H-5 | Deshielded by the ester group and adjacent N3. |

| ~4.80 | Singlet (s) | 2H | H-7 (-CH₂Cl) | Deshielded by the pyrimidine ring and the electronegative chlorine atom. |

| ~4.50 | Quartet (q) | 2H | H-10 (-OCH₂CH₃) | Characteristic ethyl ester methylene protons, split by the methyl group. |

| ~1.45 | Triplet (t) | 3H | H-11 (-OCH₂CH₃) | Characteristic ethyl ester methyl protons, split by the methylene group. |

Interpretation and Causality: The protons on the pyrimidine ring (H-6 and H-5) are expected at low field (downfield) due to the aromatic character and the strong deshielding effect of the two ring nitrogens. The chloromethyl protons (H-7) appear as a sharp singlet, shifted downfield by the adjacent chlorine. The ethyl ester group gives rise to a classic quartet and triplet pattern, a hallmark of this functional group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C-2 | Highly deshielded due to attachment to two nitrogen atoms. |

| ~164.5 | C-8 (C=O) | Typical chemical shift for an ester carbonyl carbon. |

| ~160.0 | C-4 | Deshielded by adjacent N3 and the attached ester group. |

| ~158.5 | C-6 | Deshielded by adjacent N1. |

| ~122.0 | C-5 | Shielded relative to other ring carbons but still in the aromatic region. |

| ~62.5 | C-10 (-OCH₂) | Carbon of the ethyl ester methylene group. |

| ~45.0 | C-7 (-CH₂Cl) | Aliphatic carbon directly attached to an electronegative chlorine atom. |

| ~14.0 | C-11 (-CH₃) | Carbon of the ethyl ester methyl group. |

Interpretation and Causality: The pyrimidine ring carbons (C-2, C-4, C-6) are found at the downfield end of the spectrum, a direct consequence of being part of an electron-deficient aromatic system. The ester carbonyl carbon (C-8) is also significantly deshielded. The aliphatic carbons of the chloromethyl (C-7) and ethyl (C-10, C-11) groups appear at the upfield end of the spectrum, with their specific shifts determined by their immediate chemical environment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4]

Experimental Protocol

A common and reliable method for solid samples is using a Potassium Bromide (KBr) pellet.

-

Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic (Pyrimidine Ring) |

| 2980–2850 | Medium-Weak | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1730 | Strong | C=O Stretch | Ester Carbonyl |

| 1600–1450 | Medium-Strong | C=N & C=C Stretch | Pyrimidine Ring Vibrations[4] |

| 1350–1200 | Strong | C-O Stretch | Ester |

| 800–600 | Medium-Strong | C-Cl Stretch | Chloromethyl Group |

Interpretation and Causality: The IR spectrum is expected to be dominated by a very strong absorption band around 1730 cm⁻¹, which is characteristic of the ester carbonyl (C=O) stretch.[4] The region between 1600 and 1450 cm⁻¹ will feature a series of bands corresponding to the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring. The strong band in the 1350-1200 cm⁻¹ region is indicative of the C-O stretching of the ester. Finally, the presence of the C-Cl bond should give rise to a noticeable absorption in the lower frequency "fingerprint" region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[2]

Experimental Protocol

Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Detection: Analyze the ions using a mass analyzer (e.g., Quadrupole or Time-of-Flight) to measure their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

-

Molecular Weight: 200.62 g/mol [5]

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 201.

-

Isotopic Pattern: A key feature will be the isotopic pattern for the molecular ion due to the presence of one chlorine atom. An [M+2] peak at m/z 203 with an intensity of approximately one-third of the [M] peak is the definitive signature of a monochlorinated compound.

Predicted Fragmentation Pathway

The fragmentation pattern provides a "fingerprint" of the molecule's structure. Below is a predicted pathway.

Sources

Physicochemical properties of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

Executive Summary: this compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its pyrimidine core is a well-established pharmacophore found in numerous bioactive agents, while the presence of a reactive chloromethyl group and an ethyl ester moiety makes it a versatile intermediate for organic synthesis.[1][2] This guide provides a comprehensive overview of its molecular structure, a proposed synthetic pathway, and detailed protocols for the determination of its core physicochemical and spectroscopic properties. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind experimental choices, ensuring that the described methodologies are robust and self-validating. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel pyrimidine derivatives.

Introduction to a Versatile Synthetic Intermediate

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental motif in biological chemistry, most notably forming the backbone of the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has made pyrimidine derivatives a focal point of drug discovery for decades.[2] Their ability to act as bioisosteres for other aromatic systems and to form critical hydrogen bond interactions with biological targets has led to their incorporation into a wide array of therapeutic agents, including antivirals, anticancer agents, and kinase inhibitors.[2][3]

This compound: A Bifunctional Building Block

This compound emerges as a particularly valuable building block. It strategically combines the privileged pyrimidine scaffold with two distinct, orthogonally reactive functional groups:

-

The 2-(chloromethyl) group: This moiety serves as a potent electrophile, ideal for introducing the pyrimidine core into a target molecule via nucleophilic substitution reactions.

-

The 4-carboxylate group: The ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid for amide bond formation or reduction to a primary alcohol.

This bifunctionality allows for sequential and controlled synthetic transformations, making it an attractive starting point for constructing complex molecular architectures.

Molecular Identity and Structural Elucidation

The first step in characterizing any chemical entity is to confirm its identity and structure unequivocally. The workflow for a novel or synthesized batch of this compound involves synthesis, purification, and a battery of analytical techniques.

Chemical Identity

A summary of the key identifiers for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 944899-56-3 | [4] |

| Molecular Formula | C₈H₉ClN₂O₂ | [4][5] |

| Molecular Weight | 200.62 g/mol | [4][5] |

| Monoisotopic Mass | 200.0352552 Da | [4] |

Logical Workflow for Synthesis and Characterization

The following workflow illustrates the logical progression from synthesis to the validated final product. This systematic approach ensures the material's identity, purity, and suitability for subsequent applications.

Sources

An In-depth Technical Guide to Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate (CAS No. 944899-56-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its presence in nucleobases and various therapeutic agents underscores its significance in drug discovery.[1] Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate, a functionalized pyrimidine derivative, represents a key building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, with a focus on empowering researchers in their drug development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 944899-56-3 | Internal |

| Molecular Formula | C₈H₉ClN₂O₂ | Internal |

| Molecular Weight | 200.62 g/mol | Internal |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like DMF and DMSO | [2] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

A detailed experimental protocol for a related transformation, the synthesis of 2-chloro-4-(chloromethyl)pyrimidine from (2-chloropyrimidin-4-yl)methanol, has been described.[3] This procedure can be adapted for the synthesis of the title compound.

Experimental Protocol: Synthesis of 2-chloro-4-(chloromethyl)pyrimidine (Adapted for Analogy)

-

To a stirred solution of (2-chloropyrimidin-4-yl)methanol (1.0 eq) in dichloromethane, add thionyl chloride (1.0 eq) dropwise at 0 °C.[3]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude product.[3]

-

Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[3]

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound.

Chemical Reactivity and Mechanism of Action

The primary site of reactivity in this compound is the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions

The dominant reaction pathway for this compound is expected to be bimolecular nucleophilic substitution (Sₙ2). A wide range of nucleophiles, including amines, thiols, and alcohols, can displace the chloride leaving group.[4][5]

Caption: Generalized Sₙ2 mechanism at the chloromethyl group.

This reactivity makes this compound a valuable intermediate for introducing the pyrimidine-4-carboxylate moiety into various molecular scaffolds. This is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[5][6]

Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, the broader class of pyrimidine derivatives is of significant interest in pharmaceutical research.

Potential Therapeutic Areas

-

Oncology: Pyrimidine-based compounds are well-established as anticancer agents.[7] They often function as kinase inhibitors, targeting enzymes that are dysregulated in cancer cells.[5][6] The title compound can serve as a starting material for the synthesis of novel kinase inhibitors.

-

Antimicrobial Agents: Pyrimidine derivatives have also shown promise as antibacterial and antifungal agents.[8] The versatile reactivity of this compound allows for the creation of diverse libraries of compounds for antimicrobial screening.

Workflow for Utilizing this compound in Drug Discovery

Caption: A typical workflow for leveraging the title compound in a drug discovery program.

Safety and Handling

General Precautions:

-

Hazardous: Assumed to be a hazardous substance.[9]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Avoid inhalation, ingestion, and contact with skin and eyes.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[11]

First Aid Measures (General Guidance):

-

Inhalation: Move to fresh air.[10]

-

Skin Contact: Immediately wash with soap and plenty of water.[10]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]

In all cases of exposure, seek immediate medical attention. [10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its reactive chloromethyl group allows for the facile synthesis of a wide range of novel pyrimidine derivatives. While specific biological data for this compound is limited, the well-documented activities of the broader pyrimidine class, particularly as kinase inhibitors and antimicrobial agents, provide a strong rationale for its use in the exploration of new therapeutic agents. Researchers employing this compound should adhere to strict safety protocols due to its potential hazards. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this compound in the advancement of medicinal chemistry.

References

-

PubChem. Ethyl 2-(2-chlorophenyl)pyrimidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

United States Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

ResearchGate. A Novel Pyrimidine compound Ethyl-4-(2,4- dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2- thioxopyrimidine-5-carboxylate as an Efficient Antioxidant agent. [Link]

-

ResearchGate. Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. [Link]

- Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

- Google Patents. 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

MDPI. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. epa.gov [epa.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Purity Analysis of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

Abstract

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its purity is paramount, as even trace impurities can compromise the yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This in-depth guide provides a robust, multi-faceted framework for the comprehensive purity analysis of this critical intermediate. We will explore the rationale behind an orthogonal analytical strategy, detailing field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic techniques (NMR, MS). This document is intended for researchers, analytical scientists, and drug development professionals dedicated to maintaining the highest standards of chemical integrity.

The Imperative of Purity: Context and Significance

In the intricate pathways of pharmaceutical synthesis, the quality of each intermediate directly dictates the quality of the final product. This compound, with its reactive chloromethyl group and pyrimidine core, is susceptible to various side reactions and degradation pathways. Failure to control impurities can lead to unforeseen byproducts in subsequent steps, potentially introducing toxic components or reducing the overall therapeutic efficacy.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2][3] These guidelines mandate the identification, reporting, and qualification of impurities above specific thresholds, making a rigorous analytical control strategy non-negotiable.[4]

Understanding the Impurity Landscape

A successful purity analysis begins with a theoretical assessment of potential impurities based on the synthetic route and the compound's intrinsic stability. Impurities in this compound can be broadly categorized.

-

2.1 Process-Related Impurities: These are substances that arise during the manufacturing process.[2][5]

-

Starting Materials: Unreacted precursors, such as ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate.

-

Intermediates: Incompletely reacted species from intermediate synthetic steps.

-

Byproducts: Resulting from side reactions, such as dimerization or the formation of positional isomers.

-

Reagents and Catalysts: Residual chemicals used in the synthesis, like thionyl chloride or coupling agents.[2]

-

-

2.2 Degradation Products: These form during storage or handling due to the compound's inherent reactivity.

-

Hydrolysis: The ester or chloromethyl group can hydrolyze to the corresponding carboxylic acid or alcohol.

-

Solvolysis: Reaction with solvent molecules if stored in nucleophilic solvents.

-

-

2.3 Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[6][7] Their control is explicitly mandated by ICH Q3C guidelines.[6][7][8]

Caption: Classification of potential impurities.

An Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive assessment. This ensures that impurities missed by one technique are detected by another. Our strategy combines chromatography for separation and quantification with spectroscopy for structural confirmation.

Caption: Orthogonal analytical workflow for purity assessment.

Primary Assay and Related Substances by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of non-volatile organic compounds.[9][10][11] Its high resolution and sensitivity make it ideal for separating the main compound from closely related structural analogues and degradation products.[12]

4.1 Rationale for HPLC

The pyrimidine core of the target molecule contains a strong chromophore, making UV detection highly effective. The compound's polarity and low volatility make it perfectly suited for reversed-phase HPLC. A well-developed HPLC method should be stability-indicating, meaning it can resolve the active ingredient from any potential degradation products.

4.2 Experimental Protocol: HPLC Method

This protocol is a starting point and must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[13][14][15][16]

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

-

Preparation of Solutions:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

-

-

System Suitability Test (SST):

-

Inject the standard solution six times.

-

The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Tailing factor should be ≤ 2.0.

-

Theoretical plates should be ≥ 2000.

-

4.3 Example Data Presentation

| Parameter | Specification | Result |

| Assay (%) | 98.0 - 102.0 | 99.5 |

| Impurity A (RRT 0.85) | ≤ 0.15% | 0.08% |

| Impurity B (RRT 1.12) | ≤ 0.15% | 0.11% |

| Total Impurities | ≤ 1.0% | 0.25% |

| RRT | Relative Retention Time |

Residual Solvent Analysis by Headspace GC-MS

Residual solvents provide no therapeutic benefit and can be toxic.[17] Their analysis is a critical safety requirement. Gas Chromatography (GC) with headspace sampling is the preferred technique for this analysis due to its ability to separate and quantify volatile organic compounds from a non-volatile matrix.[17][18][19]

5.1 Rationale for Headspace GC

Direct injection of the drug substance can contaminate the GC inlet and column. Headspace sampling avoids this by only introducing the volatile components (solvents) into the system, leading to a cleaner analysis and longer column lifetime.[19] Mass Spectrometry (MS) detection provides definitive identification of the solvents.

5.2 Experimental Protocol: Headspace GC-MS

-

Instrumentation:

-

GC system with a headspace autosampler, split/splitless inlet, and a Mass Spectrometric detector.

-

-

Chromatographic Conditions:

-

Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

Inlet Temperature: 250 °C.

-

Split Ratio: 10:1.

-

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 15 min.

-

Transfer Line Temperature: 100 °C.

-

Vial Pressurization: 10 psi.

-

-

Preparation of Solutions:

-

Diluent: Dimethyl sulfoxide (DMSO).

-

Standard Solution: Prepare a stock solution containing all expected residual solvents (e.g., Toluene, Acetone, Dichloromethane) at a concentration of ~1000 µg/mL in DMSO. Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp securely.

-

5.3 Example Data Presentation

| Solvent | ICH Class | Limit (ppm) | Result (ppm) |

| Methanol | 2 | 3000 | < 50 |

| Dichloromethane | 2 | 600 | 120 |

| Toluene | 2 | 890 | < 50 |

| Ethyl Acetate | 3 | 5000 | 450 |

Definitive Structural Confirmation

While chromatography is excellent for separation and quantification, it relies on comparison to a reference standard. Spectroscopic techniques are essential for the definitive structural confirmation of the main component and the elucidation of unknown impurities.[20][21]

6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.[22][23] ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the identity of this compound and allowing for the identification of impurities with different structural features.[22]

6.2 Mass Spectrometry (MS)

MS provides crucial molecular weight information.[22] When coupled with HPLC (LC-MS), it can provide the mass of each separated peak. High-resolution mass spectrometry (HRMS) can determine the elemental composition, and fragmentation patterns (MS/MS) can reveal the structure of unknown impurities.[20][24]

Conclusion: A Framework for Quality

The purity analysis of this compound is a rigorous process that underpins the safety and quality of pharmaceutical manufacturing. By implementing an orthogonal analytical strategy that combines high-resolution separation techniques like HPLC and GC with definitive spectroscopic identification from NMR and MS, scientists can build a comprehensive quality control framework. This approach not only ensures compliance with global regulatory standards[1][25] but also upholds the scientific integrity required in the development of safe and effective medicines. Each method must be properly validated to ensure it is fit for its intended purpose, providing trustworthy and reproducible data.[13][14]

References

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

-

Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

-

ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration (FDA). [Link]

-

A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews. [Link]

-

Method for the analysis of residual solvents in pharmaceuticals. Separation Science. [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

-

Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

-

Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

-

Quality Guidelines. International Council for Harmonisation (ICH). [Link]

-

Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]

-

Impurities: Guideline for Residual Solvents Q3C(R8). (2021, April 22). International Council for Harmonisation (ICH). [Link]

-

impurities: guideline for residual solvents q3c(r6). (2019, July 22). International Council for Harmonisation (ICH). [Link]

-

ICH guideline Q3C (R8) on impurities: guideline for residual solvents. (2024, July 17). Therapeutic Goods Administration (TGA). [Link]

-

ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

-

Structural Elucidation of Unknown Impurity. Veeprho. [Link]

-

Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR. (2010, December 1). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015, June 1). Pharmachitchat. [Link]

-

Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

-

White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Bioprocess Online. [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). WJPMR. [Link]

Sources

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. jpionline.org [jpionline.org]

- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 4. database.ich.org [database.ich.org]

- 5. m.youtube.com [m.youtube.com]

- 6. database.ich.org [database.ich.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. pharmasalmanac.com [pharmasalmanac.com]

- 10. asianjpr.com [asianjpr.com]

- 11. wjpmr.com [wjpmr.com]

- 12. pharmtech.com [pharmtech.com]

- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 14. jordilabs.com [jordilabs.com]

- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 16. fda.gov [fda.gov]

- 17. rroij.com [rroij.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. almacgroup.com [almacgroup.com]

- 20. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 21. veeprho.com [veeprho.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 24. Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ICH Official web site : ICH [ich.org]

A Technical Guide to the Stability and Storage of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of key chemical intermediates is paramount to ensuring experimental reproducibility, product integrity, and, ultimately, the success of a research program. This guide provides an in-depth technical overview of the stability and recommended storage conditions for Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate (CAS No. 944899-56-3), a crucial building block in medicinal chemistry.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Source |

| Molecular Formula | C8H9ClN2O2 | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Appearance | Typically a solid | Inferred from similar compounds |

| Purity | >95% (as commercially available) | [2] |

Core Stability Considerations and Postulated Degradation Pathways

While specific, long-term stability data for this compound is not extensively published, we can infer its stability profile by examining its constituent functional groups and the general chemistry of pyrimidine derivatives. The molecule's stability is primarily influenced by temperature, humidity, and light.

Hydrolytic Degradation

The presence of both an ethyl ester and a chloromethyl group suggests that hydrolysis is a primary degradation pathway.

-

Ester Hydrolysis : Under aqueous conditions, particularly at non-neutral pH, the ethyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid and ethanol. This reaction is accelerated by both acidic and basic conditions.

-

Chloromethyl Group Hydrolysis : The chloromethyl group is reactive and can undergo nucleophilic substitution with water, leading to the formation of a hydroxymethyl derivative, Ethyl 2-(hydroxymethyl)pyrimidine-4-carboxylate, and hydrochloric acid. The generation of HCl can, in turn, catalyze further degradation.

The zwitterionic character of the pyrimidine ring can enhance the rate of hydrolysis of alpha-substituted derivatives, a phenomenon observed in similar heterocyclic systems.[3]

Thermal Degradation

Elevated temperatures can promote several degradation pathways:

-

Decarboxylation : Pyrimidine carboxylic acids are known to undergo decarboxylation at high temperatures, leading to the loss of CO2.[4] While the ethyl ester in the target molecule offers some protection, thermal stress, especially in the presence of moisture that could lead to initial ester hydrolysis, may facilitate this process.

-

General Decomposition : As with most complex organic molecules, excessive thermal stress will lead to nonspecific decomposition, often characterized by discoloration (e.g., turning yellow or brown).

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation in many heterocyclic compounds. For pyrimidine-based structures, this can involve complex radical reactions or rearrangements. Given the presence of a chlorine atom, which can be a photosensitive substituent, photostability should be a key consideration. It is known that halogenated solvents can accelerate the photodegradation of related heterocyclic systems.[5]

Diagram of Postulated Degradation Pathways

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound - Anichem [anichemllc.com]

- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]

Navigating the Solubility Landscape of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate: A Technical Guide for Researchers

For Immediate Release

[City, State] – January 19, 2026 – As a critical building block in the synthesis of a wide array of pharmaceutical compounds, understanding the solubility of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the solubility of this key intermediate in various organic solvents, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Central Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency to formulation and bioavailability. This compound, a versatile heterocyclic compound, is frequently employed in the synthesis of targeted therapies. A thorough understanding of its solubility characteristics is therefore not just advantageous, but essential for optimizing synthetic routes and ensuring the quality of the final product. This guide delves into the physicochemical properties of this compound and provides a practical framework for determining its solubility.

Physicochemical Properties of this compound

Before exploring its behavior in different solvents, it is crucial to understand the intrinsic properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

These properties, particularly the presence of polar functional groups (ester, pyrimidine ring) and a nonpolar chloromethyl group, suggest a nuanced solubility profile. The molecule possesses both hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the ester group) and a region of hydrophobicity, indicating that its solubility will be highly dependent on the nature of the solvent.

Solubility Profile in Organic Solvents: An Evidence-Based Estimation

Based on available information for related compounds, the following table provides an estimated solubility profile:

| Solvent | Predicted Solubility | Rationale and Supporting Evidence |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of solvating a wide range of compounds. A related compound, 2-(chloromethyl)-pyrimidine hydrochloride, exhibits high solubility (30 mg/mL) in DMF.[2] |

| Dimethyl Sulfoxide (DMSO) | High | Another polar aprotic solvent known for its excellent solvating power for a broad spectrum of organic molecules. 2-(chloromethyl)-pyrimidine hydrochloride is also highly soluble in DMSO (20 mg/mL).[2] |

| Ethyl Acetate | Moderate to High | A moderately polar solvent. Synthesis procedures for related pyrimidine derivatives frequently use ethyl acetate as a solvent for extraction and purification, suggesting good solubility.[1] |

| Ethanol | Moderate | A polar protic solvent. The presence of the ester and pyrimidine ring should allow for hydrogen bonding with ethanol. Recrystallization of similar pyrimidine derivatives from ethanol indicates moderate solubility at elevated temperatures and lower solubility at room temperature.[2] |

| Methanol | Moderate | Similar to ethanol, this polar protic solvent is expected to be a reasonably good solvent for this compound. |

| Dichloromethane (DCM) | Moderate | A common solvent for organic reactions and purifications. Its moderate polarity should be suitable for dissolving the compound. |

| Hexane | Low | A nonpolar solvent. The polar functional groups of the molecule are likely to limit its solubility in nonpolar solvents like hexane. However, it is often used as an anti-solvent or in combination with more polar solvents (e.g., ethyl acetate) for chromatography, suggesting some degree of solubility.[1] |

| Water | Low | The presence of the hydrophobic chloromethyl group and the overall organic nature of the molecule suggest low aqueous solubility. |

Note: This table represents an informed estimation. Actual solubility should be experimentally determined.

Experimental Protocol for Solubility Determination: A Step-by-Step Guide

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant from each vial using a pipette. Be cautious not to disturb the settled solid.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted samples by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The calculated concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

Safety and Handling Considerations

This compound is a chemical intermediate and should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, the SDS for related chloromethyl pyrimidine compounds indicates that they may cause skin and eye irritation.[3]

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Consult the supplier's SDS for detailed safety information.

Conclusion

A comprehensive understanding of the solubility of this compound is a critical factor in its effective use in research and drug development. While direct quantitative data is limited, this guide provides a robust framework for estimating its solubility based on the behavior of structurally similar compounds and outlines a detailed, reliable protocol for its experimental determination. By applying these principles and methodologies, researchers can optimize their synthetic processes, ensure the quality of their intermediates, and ultimately accelerate the development of new and innovative medicines.

References

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K . Revue Roumaine de Chimie. Available at: [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents . SciSpace. Available at: [Link]

-

Pyrimidine - Solubility of Things . Solubility of Things. Available at: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents . MedCrave online. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies . PMC - NIH. Available at: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents . ResearchGate. Available at: [Link]

-

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min . LookChem. Available at: [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics . Science Alert. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

Introduction

For the skilled researcher in drug discovery and development, the synthesis and application of novel heterocyclic compounds are routine. Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is one such molecule, a versatile building block with significant potential in the synthesis of targeted therapeutics.[1][2][3] However, its utility is intrinsically linked to a molecular structure that presents notable, and potentially severe, health and safety hazards. The presence of a reactive chloromethyl group attached to a pyrimidine scaffold necessitates a handling protocol that is both rigorous and intelligently applied.

This guide provides an in-depth analysis of the hazards associated with this compound. It is designed for the professional scientist and researcher, moving beyond a simple recitation of safety data sheet (SDS) information to a deeper, mechanistic understanding of the risks involved. By understanding the "why" behind the hazards—the inherent reactivity of the functional groups—we can implement safety measures that are not just procedural, but instinctual and self-validating.

I. Hazard Identification and Risk Assessment: A Functional Group Analysis

The Pyrimidine Core: A Foundation of Bioactivity and Irritation

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] While the core itself is not acutely toxic, substituted pyrimidines are known to be biologically active and can cause irritation. Safety data for related compounds, such as 2-Chloro-4-methylpyrimidine, consistently list skin, eye, and respiratory tract irritation as primary hazards.[4] It is therefore prudent to assume that this compound will, at a minimum, be an irritant upon contact.

The Chloromethyl Group: A Potent Alkylating Agent

The most significant hazard posed by this molecule stems from the 2-(chloromethyl) group. This functionality transforms the compound into a potent alkylating agent.[5] Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites in biological molecules, including DNA, RNA, and proteins.[6][7] This reactivity is the basis for the therapeutic effect of many anticancer drugs, but it is also the source of their considerable toxicity, including carcinogenicity and mutagenicity.[6][7][8]

The chloromethyl group, particularly when attached to an electron-withdrawing pyrimidine ring, is highly susceptible to nucleophilic attack. This reactivity is analogous to that of other hazardous chloroalkyl ethers, such as chloromethyl methyl ether (CMME), which is a known human carcinogen.[9][10][11] Therefore, this compound must be treated as a suspected carcinogen and mutagen .

The α-Halo Ester Moiety: Enhancing Reactivity and Toxicity

The molecule can also be classified as an α-halo ester. Studies on the structure-activity relationships of α-halo-carbonyl compounds have shown them to be reactive towards biological nucleophiles like thiols.[12] This reactivity is directly linked to their toxicity.[5][12] The ester functionality can also undergo hydrolysis in vivo, potentially leading to different toxicity profiles.[13] The combination of the chloromethyl group alpha to the pyrimidine ring system likely enhances its alkylating potential.

Summary of Assessed Hazards

| Hazard Classification | Basis for Assessment | Primary Routes of Exposure |

| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful based on general toxicity of reactive intermediates. | Ingestion, Skin Absorption, Inhalation |

| Skin Corrosion/Irritation | High probability based on data for similar pyrimidines and the reactive nature of the chloromethyl group.[4] | Skin Contact |

| Serious Eye Damage/Irritation | High probability; direct contact with reactive chemicals can cause severe and irreversible damage.[4] | Eye Contact |

| Respiratory Sensitization | Possible; inhalation of reactive compounds can lead to sensitization. | Inhalation |

| Germ Cell Mutagenicity | Suspected, due to its nature as a potent alkylating agent.[6][7] | Inhalation, Skin Absorption, Ingestion |

| Carcinogenicity | Suspected, by analogy to other chloromethyl compounds and its mechanism as an alkylating agent.[9][10][11] | Inhalation, Skin Absorption, Ingestion |

| Reproductive Toxicity | Suspected, as a potential consequence of mutagenicity. | Inhalation, Skin Absorption, Ingestion |

II. The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

A. Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in ensuring the safe handling of this compound. They are designed to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[14]

-

Glove Box: For procedures with a higher risk of aerosol generation, or when handling the compound for extended periods, a glove box provides an additional layer of containment.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4]

B. Administrative Controls: Standard Operating Procedures

Well-defined administrative controls are essential for reinforcing safe work practices.

-

Designated Work Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and approved. This SOP should cover all aspects of the workflow, from receipt of the material to disposal of waste.

-

Training: All personnel who will handle this compound must receive documented training on its specific hazards and the procedures outlined in the SOP.[6]

C. Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering and administrative controls, but it is a mandatory final barrier to exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently.[10] | Prevents skin contact with this potential alkylating agent. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[14] | Protects against splashes and aerosols, which can cause severe eye damage. |

| Body Protection | A lab coat with long sleeves and elastic cuffs. For larger quantities or procedures with a higher splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.[15] | Protects the skin and personal clothing from contamination. |

| Respiratory Protection | Typically not required when working in a certified chemical fume hood. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[16] | Protects against inhalation of aerosols or vapors. |

III. Step-by-Step Experimental Protocols for Safe Handling

The following protocols are designed to be self-validating, with each step logically flowing from the principles of hazard mitigation.

A. Weighing and Dispensing

Caption: A logical workflow for safely weighing the compound.

B. Reaction Setup and Work-up

-

Preparation: All glassware should be assembled in the fume hood before introducing the compound.

-

Reagent Addition: Add this compound to the reaction vessel within the fume hood. If dissolving in a solvent, add the solvent to the solid in the flask to minimize dust generation.

-

Reaction Monitoring: Monitor the reaction using appropriate techniques (TLC, LC-MS) that minimize the potential for exposure.

-

Quenching and Work-up: Quench the reaction carefully, being mindful of any potential exotherms. All extractions and washes should be performed in the fume hood.

-

Solvent Removal: Use a rotary evaporator that is vented into the fume hood's exhaust system.

C. Decontamination and Waste Disposal

-

Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated. A solution of sodium bicarbonate or a similar mild base can be used to hydrolyze and deactivate the reactive chloromethyl group, followed by a standard laboratory detergent and water rinse.

-

Waste Disposal: All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste, in clearly labeled, sealed containers.[15]

IV. Emergency Procedures: Preparedness and Response

A. Spills

-

Small Spills (inside a fume hood):

-

Ensure the fume hood is operational.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Gently sweep the absorbent material into a designated hazardous waste container.

-

Decontaminate the area as described above.

-

-

Large Spills (outside a fume hood):

-

Evacuate the immediate area and alert colleagues.

-

If the spill is significant and poses an inhalation risk, evacuate the entire laboratory and contact your institution's emergency response team.

-

Prevent the spill from entering drains.

-

B. Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[4] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.

V. Conclusion

This compound is a valuable tool for the medicinal chemist, but its utility is matched by its potential hazards. By understanding the chemical reactivity that drives its toxicity—primarily its function as a potent alkylating agent—researchers can adopt a mindset of proactive safety. The implementation of a multi-layered safety strategy, grounded in the hierarchy of controls, is not merely a matter of compliance, but a fundamental aspect of responsible scientific practice. This guide provides the technical foundation for such a strategy, empowering researchers to harness the synthetic potential of this compound while ensuring their own safety and the integrity of their work environment.

References

-

Freidig, A. P., & Verhaar, H. J. (1999). Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. Environmental Science & Technology, 33(17), 3050–3055. [Link]

-

Anichem. (n.d.). This compound In Stock. Retrieved January 19, 2026, from [Link]

-

Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]

-

PubChem. (n.d.). Chloromethyl Methyl Ether. Retrieved January 19, 2026, from [Link]

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved January 19, 2026, from [Link]

-

Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

-

Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Chloromethyl Methyl Ether. [Link]

-

PubChem. (n.d.). Ethyl 2-(2-chlorophenyl)pyrimidine-4-carboxylate. Retrieved January 19, 2026, from [Link]

-

B. Braun Vet Care. (2018). Handling of Hazardous Drugs. [Link]

-

Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

-

Mekenyan, O. G., & Veith, G. D. (1995). Quantitative structure-toxicity relationships and volume fraction analyses for selected esters. Archives of Environmental Contamination and Toxicology, 29(1), 86–93. [Link]

-

University of Washington Environmental Health & Safety. (2015). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. [Link]

-

LookChem. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0. Retrieved January 19, 2026, from [Link]

-

MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

-

National Center for Biotechnology Information. (2023). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2008). (PDF) Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 6. www3.paho.org [www3.paho.org]

- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]

- 8. bbraun-vetcare.com [bbraun-vetcare.com]

- 9. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chempanda.com [chempanda.com]

- 11. nj.gov [nj.gov]

- 12. Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative structure-toxicity relationships and volume fraction analyses for selected esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ehs.washington.edu [ehs.washington.edu]

- 15. chemicalbook.com [chemicalbook.com]

- 16. ashp.org [ashp.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of its functional groups. The pyrimidine core is a prevalent scaffold in numerous bioactive molecules and approved drugs.[1] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutic agents. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, drawing upon foundational principles of stereochemistry, spectroscopic methodologies, and computational chemistry. While a dedicated crystallographic or solution-state conformational study for this specific molecule is not publicly available, this guide synthesizes data from closely related pyrimidine derivatives and established principles of conformational analysis to construct a robust predictive model.

Introduction to the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. The ability of the pyrimidine core to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it a privileged scaffold for ligand-protein binding.[2] Consequently, pyrimidine derivatives have been successfully developed as antiviral, anticancer, antibacterial, and anti-inflammatory agents. The subject of this guide, this compound, combines this important heterocyclic core with two reactive functional groups: a chloromethyl group at the 2-position and an ethyl carboxylate group at the 4-position. These substituents offer multiple avenues for synthetic modification, making this molecule a valuable building block for creating diverse chemical libraries for drug screening.

Molecular Structure and Foundational Concepts

The molecular structure of this compound consists of a central pyrimidine ring with a chloromethyl substituent at the C2 position and an ethyl carboxylate group at the C4 position.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₂ | |

| Molecular Weight | 200.62 g/mol | |

| IUPAC Name | This compound |

The overall shape and reactivity of the molecule are dictated by the interplay of the electronic properties of the pyrimidine ring and the conformational flexibility of its substituents.

The Pyrimidine Ring: Planarity and Flexibility

While often depicted as a planar aromatic ring, the pyrimidine nucleus can exhibit significant conformational flexibility.[3] Quantum-chemical calculations have shown that the pyrimidine ring in nucleobases can transition from a planar to a non-planar "sofa" conformation with a relatively low energy penalty of less than 1.5 kcal/mol.[3] This inherent flexibility can be crucial for its ability to adapt to the topology of a protein's active site. The degree of planarity can be influenced by the nature and steric bulk of the substituents.

The Chloromethyl Group: A Reactive Handle

The 2-chloromethyl group is a key feature of this molecule, providing a reactive site for nucleophilic substitution. This allows for the facile introduction of a wide array of other functional groups, enabling the synthesis of diverse derivatives. The conformational preference of this group is primarily dictated by the rotation around the C2-C(methylene) bond.

The Ethyl Carboxylate Group: A Modulator of Solubility and a Hydrogen Bond Acceptor

The ethyl carboxylate group at the C4 position significantly influences the molecule's physicochemical properties, such as solubility and lipophilicity. The carbonyl oxygen can act as a hydrogen bond acceptor, which is a critical interaction in many ligand-receptor binding events. The conformation of this group is determined by the rotation around the C4-C(carbonyl) and the C(carbonyl)-O(ester) bonds.

Conformational Analysis: A Predictive Approach

A comprehensive understanding of a molecule's conformational landscape is essential for structure-based drug design. In the absence of direct experimental data for this compound, we can predict its preferred conformation by analyzing the rotational barriers of its substituents and drawing analogies from related crystal structures.

Rotational Isomers of the Ethyl Carboxylate Group

The conformation of the ethyl carboxylate group is a critical determinant of the molecule's overall shape. The rotation around the pyrimidine-carbonyl bond and the carbonyl-ester oxygen bond gives rise to different rotamers. The planarity of the ester group is generally favored due to resonance stabilization. The two primary planar conformations are syn-periplanar and anti-periplanar, referring to the dihedral angle between the pyrimidine ring and the C=O bond. The relative stability of these conformers is influenced by steric and electronic factors. Studies on similar aromatic esters have shown that the rotational barriers are generally low, allowing for dynamic interconversion at room temperature.[4]

Conformational Preference of the Chloromethyl Group

The rotation around the C2-CH₂Cl bond will also influence the molecule's shape. The conformational preference will be a balance between minimizing steric hindrance with the adjacent nitrogen atoms of the pyrimidine ring and potential stabilizing electronic interactions.

Insights from X-ray Crystallography of Related Pyrimidines

X-ray crystallography provides definitive information about the solid-state conformation of molecules. While no crystal structure is available for the title compound, analysis of the Cambridge Structural Database (CSD) for substituted pyrimidines reveals common conformational motifs. For instance, studies on other functionalized pyrimidines have shown that the pyrimidine ring can adopt non-planar conformations such as screw-boat conformations, especially in fused ring systems.[5] The conformation of substituents in these crystal structures provides valuable empirical data for predicting the likely conformation of the chloromethyl and ethyl carboxylate groups in our target molecule.

Experimental and Computational Workflows for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be employed.

Synthesis

The synthesis of functionalized pyrimidines can be achieved through various established methods. A common approach involves the condensation of a β-keto ester with an amidine, followed by functional group manipulation.[6][7] For the title compound, a plausible synthetic route could involve the reaction of a suitable three-carbon building block with a chloromethyl-substituted amidine, followed by esterification.

Diagram: Generalized Synthetic Workflow for Pyrimidine Derivatives

Caption: A general workflow for the synthesis of substituted pyrimidines.

Spectroscopic Characterization

A suite of spectroscopic techniques would be used to confirm the identity and purity of the synthesized compound and to gain insights into its structure.

| Technique | Information Gained |

| ¹H NMR | Provides information on the number and connectivity of protons, and through coupling constants, dihedral angles which inform on conformation. |

| ¹³C NMR | Reveals the number and electronic environment of carbon atoms. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, C-Cl, C=N) based on their characteristic vibrational frequencies. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. |

Spectroscopic data from related ethyl pyrimidine carboxylates can serve as a valuable reference for interpreting the spectra of the title compound.[8][9][10]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

Diagram: X-ray Crystallography Workflow

Caption: The workflow for determining molecular structure via X-ray crystallography.

Computational Chemistry: Exploring the Conformational Landscape

In parallel with experimental work, computational chemistry provides a powerful tool for exploring the full conformational space of a molecule.

Protocol: Conformational Analysis using Density Functional Theory (DFT)

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating all rotatable bonds (C-C, C-O) and calculating the energy of each resulting geometry.

-

Geometry Optimization: Each identified low-energy conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[11]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-